molecular formula C10H14ClFN4O B14910074 2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine

2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine

Cat. No.: B14910074
M. Wt: 260.69 g/mol
InChI Key: IZUOFGDFPKHICF-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a morpholine moiety attached via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.

    Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the ethylamine linker is first attached to the pyrimidine core, followed by the addition of morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyrimidine ring can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine moiety can further modulate its pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-5-fluoro-4-pyrimidinyl)-n-[2-(4-morpholinyl)ethyl]amine is unique due to the combination of its chloro and fluoro substituents on the pyrimidine ring and the presence of a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14ClFN4O

Molecular Weight

260.69 g/mol

IUPAC Name

2-chloro-5-fluoro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H14ClFN4O/c11-10-14-7-8(12)9(15-10)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H,13,14,15)

InChI Key

IZUOFGDFPKHICF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=NC=C2F)Cl

Origin of Product

United States

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